4-(Dichloromethyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(Dichloromethyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the thiazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with dichloromethylating agents under controlled conditions. For instance, the reaction can be carried out using dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). The reaction typically proceeds at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-(Dichloromethyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study enzyme mechanisms and interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Known for its mutagenic properties.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative.
Uniqueness
4-(Dichloromethyl)-2-methyl-1,3-thiazole stands out due to its thiazole ring structure, which imparts unique electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
Molecular Formula |
C5H5Cl2NS |
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Molecular Weight |
182.07 g/mol |
IUPAC Name |
4-(dichloromethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5Cl2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3 |
InChI Key |
KCBGDDPGQVTXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(Cl)Cl |
Origin of Product |
United States |
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